
15,16-Dihydrotanshindiol B
Overview
Description
15,16-Dihydrotanshinone B is a compound derived from Salvia miltiorrhiza, commonly known as danshen, which is a traditional herb used in Chinese medicine. It is one of the lipophilic components that has been studied for its potential therapeutic effects, including cardiovascular benefits and anti-cancer properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 15,16-Dihydrotanshinone B is closely related to other tanshinones, characterized by a phenanthrenequinone skeleton. This structure is responsible for the compound's biological activities and its interaction with various molecular targets within the body. The exact structure and stereochemistry would require further analysis through spectroscopic methods such as ultraviolet and mass spectrometry, as indicated in the study of related compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Relevant Case Studies
Several studies have investigated the biological effects of 15,16-Dihydrotanshinone B and related compounds. For instance, one study found that dihydrotanshinone relaxed rat coronary artery rings by inhibiting calcium channels, suggesting potential benefits for cardiovascular health . Another study indicated that 15,16-Dihydrotanshinone I, a closely related compound, induces apoptosis in human prostate carcinoma cells through endoplasmic reticular stress, highlighting its potential as an anti-cancer agent . Additionally, 15,16-Dihydrotanshinone I has been shown to suppress microglial activation, which is implicated in neurodegenerative diseases, suggesting a role in neuroprotection . Lastly, the compound has been found to inhibit platelet aggregation by suppressing intracellular calcium mobilization, which could be beneficial in preventing thrombotic diseases .
Scientific Research Applications
Anti-inflammatory Properties
15,16-Dihydrotanshinone I, a derivative of 15,16-Dihydrotanshindiol B, has been studied for its effects on inflammatory conditions. This compound inhibits prostaglandin (PG) and nitric oxide (NO) metabolism, particularly in lipopolysaccharide-treated RAW 264.7 cells. It suppresses cyclooxygenase-2 (COX-2)-mediated PGE2 production and inducible NO synthase (iNOS)-mediated NO synthesis, suggesting a scientific rationale for its use in treating inflammatory conditions (Jeon et al., 2008).
Cardiovascular Health
Research on 15,16-Dihydrotanshinone I indicates its potential in cardiovascular health, particularly in inhibiting platelet aggregation. This effect is achieved through the suppression of intracellular calcium mobilization, suggesting a role in treating cardiovascular diseases like angina pectoris and hypertension (Park et al., 2008).
Anticancer Activity
15,16-Dihydrotanshinone I exhibits notable anticancer activity. Its encapsulation in biotin-modified polylactic-co-glycolic acid nanoparticles has shown improved antiproliferative activity in human cervical cancer cells. This highlights its potential application in cancer therapy, especially considering its ability to induce G2/M phase cycle arrest and decrease intracellular reactive oxygen species (ROS) levels (Luo et al., 2018). Additionally, 15,16-Dihydrotanshinone I has demonstrated effectiveness against human acute myeloid leukemia and colorectal cancer cells, indicating a broader spectrum of anticancer activity (Liu et al., 2015), (Suk et al., 2013).
Neuroprotective Effects
Studies have shown that 15,16-Dihydrotanshinone I can suppress microglial activation, which is implicated in neurodegenerative diseases. Its inhibition of inflammatory molecules in microglial cells suggests potential therapeutic applications in neurodegenerative disease therapy (Lee et al., 2006).
Safety and Hazards
Safety measures for handling 15,16-Dihydrotanshindiol B include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from sources of ignition . It is also recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .
properties
IUPAC Name |
(6R,7S)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-AJJMNOOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345711 | |
| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15,16-Dihydrotanshindiol B | |
CAS RN |
891854-86-7 | |
| Record name | (6R,7S)-6,7-Dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



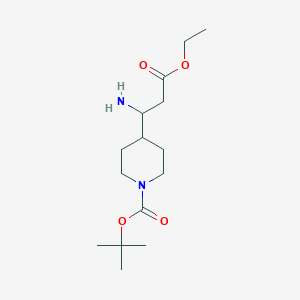

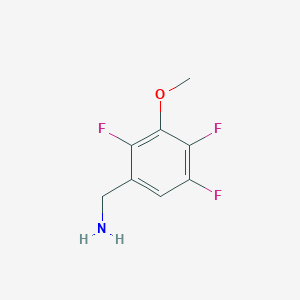
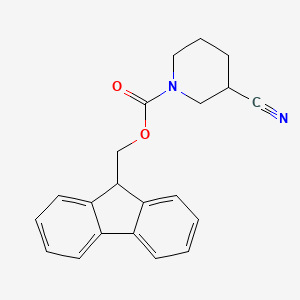
![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)
![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)
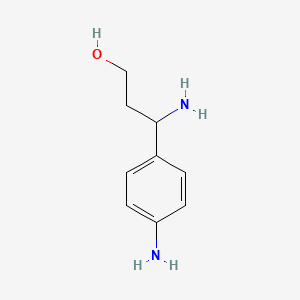
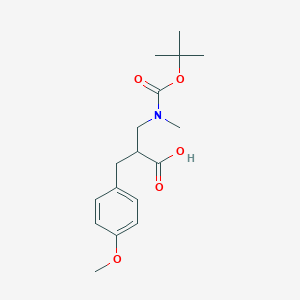

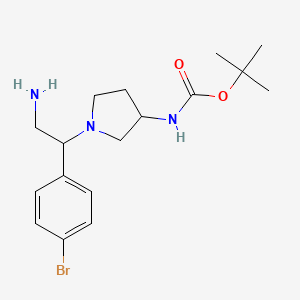
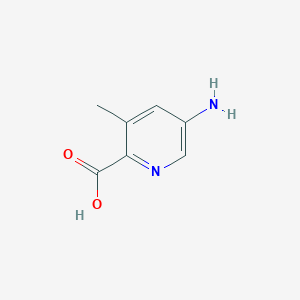
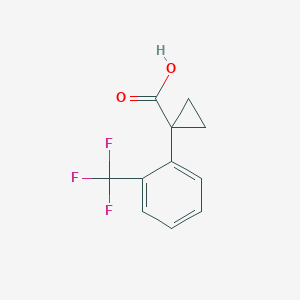
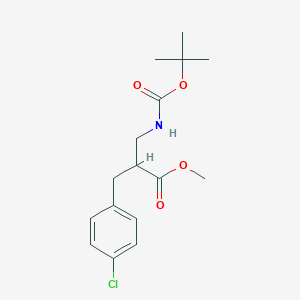
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)